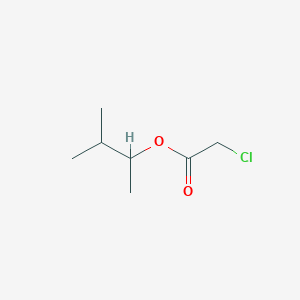![molecular formula C16H18O2S B14359810 [4-(Benzenesulfinyl)butoxy]benzene CAS No. 90183-93-0](/img/structure/B14359810.png)
[4-(Benzenesulfinyl)butoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Benzenesulfinyl)butoxy]benzene is an organic compound characterized by the presence of a benzenesulfinyl group attached to a butoxy chain, which is further connected to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfinyl)butoxy]benzene typically involves the reaction of 4-hydroxybutylbenzene with benzenesulfinyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfoxide, which is then converted to the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(Benzenesulfinyl)butoxy]benzene undergoes various chemical reactions, including:
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
[4-(Benzenesulfinyl)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Benzenesulfinyl)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoxide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(Benzenesulfonyl)butoxy]benzene: Similar structure but with a sulfone group instead of a sulfoxide.
[4-(Benzenesulfanyl)butoxy]benzene: Contains a sulfide group instead of a sulfoxide.
[4-(Benzenesulfinyl)propoxy]benzene: Similar structure but with a shorter propoxy chain.
Uniqueness
[4-(Benzenesulfinyl)butoxy]benzene is unique due to its specific combination of a benzenesulfinyl group and a butoxy chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90183-93-0 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-(benzenesulfinyl)butoxybenzene |
InChI |
InChI=1S/C16H18O2S/c17-19(16-11-5-2-6-12-16)14-8-7-13-18-15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
GADPIYCDKXIBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
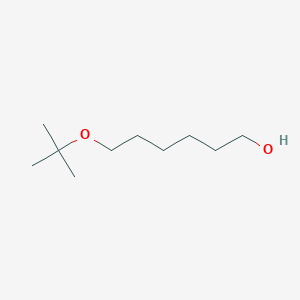
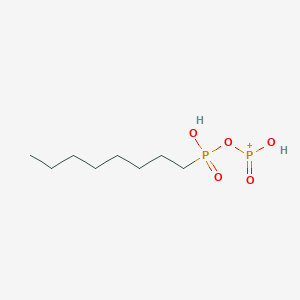
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
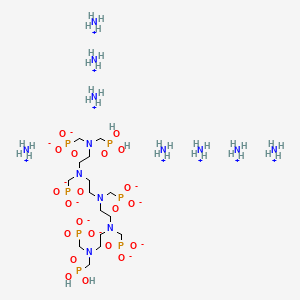
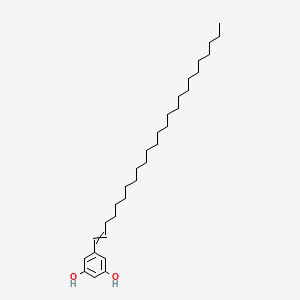
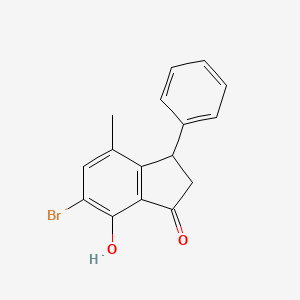

![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
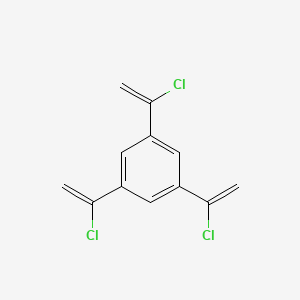
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
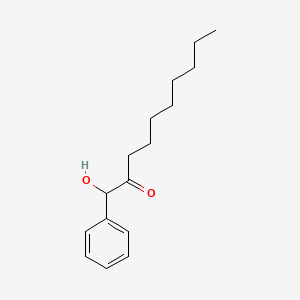
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
